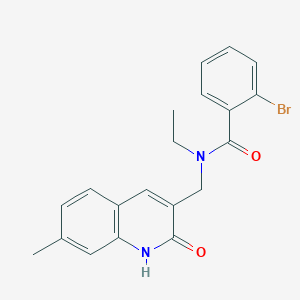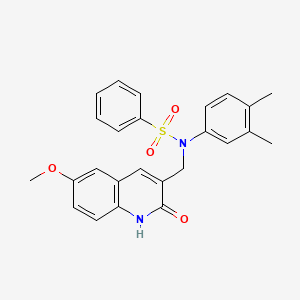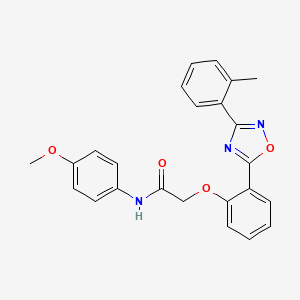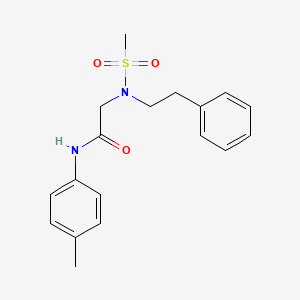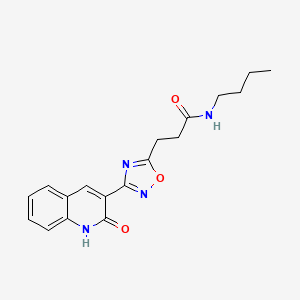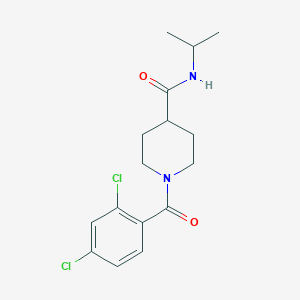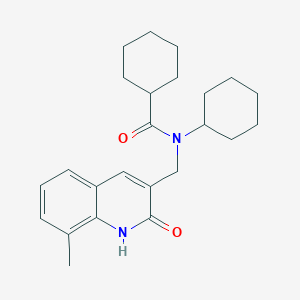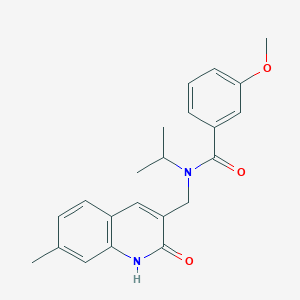![molecular formula C23H24N2O4S B7705188 N-(diphenylmethyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7705188.png)
N-(diphenylmethyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(diphenylmethyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the sulfonamide family and has been found to possess a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(diphenylmethyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide involves the inhibition of protein-protein interactions. This compound binds to specific regions on proteins, preventing them from interacting with their binding partners. This disruption of protein-protein interactions can have a wide range of effects on cellular processes, including signal transduction, gene expression, and protein trafficking.
Biochemical and Physiological Effects:
N-(diphenylmethyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has been found to have a wide range of biochemical and physiological effects. In addition to its role as a tool compound for the study of protein-protein interactions, this compound has also been found to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(diphenylmethyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide in lab experiments is its specificity. This compound has been found to selectively inhibit certain protein-protein interactions, which allows researchers to study the effects of these interactions in a controlled manner. However, one limitation of this compound is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(diphenylmethyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide. One area of focus is the development of more potent and selective inhibitors of protein-protein interactions. Another direction is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of inflammatory diseases. Finally, there is a need for further studies on the toxicity and safety of this compound, particularly in vivo.
Méthodes De Synthèse
The synthesis of N-(diphenylmethyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide involves the reaction of diphenylmethanol with 2-phenylethylamine in the presence of methanesulfonyl chloride. This reaction results in the formation of the intermediate N-(diphenylmethyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide, which can be purified through recrystallization. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
N-(diphenylmethyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of focus has been its use as a tool compound for the study of protein-protein interactions. This compound has been found to inhibit the interaction between certain protein pairs, which has allowed researchers to gain a better understanding of the mechanisms involved in various cellular processes.
Propriétés
IUPAC Name |
3-(benzylsulfamoyl)-4-methoxy-N-[(4-methylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-17-8-10-19(11-9-17)15-24-23(26)20-12-13-21(29-2)22(14-20)30(27,28)25-16-18-6-4-3-5-7-18/h3-14,25H,15-16H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGZHWOOMZZUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

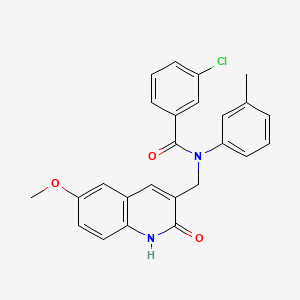

![2-phenoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7705115.png)

